2-(1-Propyl-1H-pyrazol-3-yl)acetic acid

Lipophilicity Drug design Lead optimization

2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is the N-propyl-substituted pyrazole-3-acetic acid building block (C8H12N2O2, MW 168.19) with XLogP3 0.6—a +0.2 logP increment over the N-isopropyl analog while maintaining identical molecular weight. This fine-tuning enhances membrane permeability without MW penalty, critical for lead optimization campaigns targeting ACC, CRTh2, and kinase enzymes. Sourced at NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS), this scaffold ensures reliable reaction stoichiometry and may offer reduced IP encumbrance versus N-isopropyl pyrazole-3-acetic acid analogs claimed in HIV replication inhibitor patents.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1782829-26-8
Cat. No. B2651789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
CAS1782829-26-8
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCCCN1C=CC(=N1)CC(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-4-10-5-3-7(9-10)6-8(11)12/h3,5H,2,4,6H2,1H3,(H,11,12)
InChIKeyNFWFACPSOUYRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS 1782829-26-8): Procurement-Ready Profile of an N-Alkyl Pyrazole Acetic Acid Building Block


2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is an N-alkyl-substituted pyrazole acetic acid building block with molecular formula C8H12N2O2 and molecular weight 168.19 g/mol . The compound features a 1-propyl substituent on the pyrazole nitrogen and a carboxylic acid moiety at the 3-position, yielding a calculated XLogP3 of 0.6, topological polar surface area (TPSA) of 55.1 Ų, and 4 rotatable bonds . It belongs to a broader class of pyrazol-3-yl acetic acids that have been explored as intermediates in drug discovery programs targeting CRTh2, ACC, and various kinase enzymes [1][2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to NLT 98%, with pricing varying across vendors and scale .

Why N-Alkyl Chain Length on 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Cannot Be Arbitrarily Substituted


Within the N-alkyl pyrazol-3-yl acetic acid series, the length and branching of the N-substituent directly influence calculated lipophilicity, molecular flexibility, and downstream physicochemical behavior, even when the core heterocyclic scaffold and carboxylic acid functionality remain constant. The N-propyl substituent on this compound yields an XLogP3 of 0.6, which differs measurably from the N-methyl (cLogP ~0.05) and N-isopropyl (XLogP3 0.4) analogs . These lipophilicity differences, although numerically small, occur within a range where the compound transitions from favoring aqueous environments to partitioning into organic phases—a parameter that directly affects extraction efficiency, chromatographic retention, and membrane permeability in biological assays. Furthermore, the linear n-propyl chain introduces a rotatable bond count of 4 versus 3 for the branched isopropyl analog, altering conformational entropy and potentially affecting target binding thermodynamics in medicinal chemistry campaigns . Generic substitution of one N-alkyl homolog for another without verifying these property differences risks irreproducible synthetic yields, altered reaction selectivity in subsequent derivatization steps, and inconsistent biological screening results.

Quantitative Differentiation Evidence: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid vs. Closest N-Alkyl Pyrazole-3-Acetic Acid Analogs


XLogP3 Head-to-Head: N-Propyl (0.6) vs. N-Isopropyl (0.4) from Single-Source Computational Method

When evaluated using the same XLogP3 computational method on the same vendor platform (BOC Sciences), 2-(1-propyl-1H-pyrazol-3-yl)acetic acid exhibits an XLogP3 of 0.6, compared to 0.4 for its direct structural isomer 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid . The n-propyl isomer is thus approximately 0.2 log units more lipophilic than the branched isopropyl isomer, despite identical molecular formula (C8H12N2O2) and molecular weight (168.19) .

Lipophilicity Drug design Lead optimization

Rotatable Bond Count: N-Propyl (4) vs. N-Isopropyl (3) – Conformational Flexibility Differentiation

The n-propyl analog possesses 4 rotatable bonds compared to 3 rotatable bonds for the N-isopropyl analog, as reported in the same vendor computational dataset . This additional rotatable bond arises from the linear propyl chain (C–C–C–N torsion) versus the branched isopropyl group, providing greater conformational freedom at the N-substituent terminus .

Conformational analysis Molecular flexibility Binding entropy

Lipophilicity Span Across N-Alkyl Homologs: Target Occupies a Moderately Lipophilic Niche Between N-Ethyl and N-Isobutyl Analogs

Across the N-alkyl homolog series, lipophilicity increases monotonically with N-substituent carbon count. The N-methyl analog (C6H8N2O2) has a reported LogP of approximately 0.05 ; the N-ethyl analog (C7H10N2O2) has LogP values reported at 0.058–0.78 depending on the computational method [1]; the target N-propyl compound has XLogP3 = 0.6 ; and the N-isobutyl analog (C9H14N2O2) has a predicted pKa of 4.07 and higher molecular weight of 182.22 . The N-propyl compound occupies a lipophilicity window that is substantially more hydrophobic than N-methyl (ΔLogP ≈ +0.55) and N-ethyl (ΔLogP ≈ +0.54 vs. the lower estimate), yet avoids the higher molecular weight and potentially excessive lipophilicity of N-isobutyl, which can compromise aqueous solubility [1].

Homolog series Lipophilicity gradient Structure-property relationships

Vendor Purity Tier Comparison: NLT 98% Availability as a Procurement Differentiator

Multiple vendors supply 2-(1-propyl-1H-pyrazol-3-yl)acetic acid at NLT 98% purity , whereas the N-isopropyl analog is commonly offered at 95% purity from several suppliers . The N-propyl compound is available with supporting analytical documentation including NMR, HPLC, and LC-MS from certain vendors , providing verifiable batch-specific purity that is critical for reproducible downstream chemistry.

Chemical procurement Purity specification Quality assurance

Patent Landscape: N-Propyl Pyrazole-3-Acetic Acid as a Privileged Intermediate in HIV Replication Inhibitor and CRTh2 Antagonist Programs

Patent analysis reveals that the N-isopropyl pyrazol-3-yl acetic acid scaffold has been explicitly claimed in HIV replication inhibitor patents (WO-2020095177-A1, WO-2019198024-A1) , while the broader pyrazol-3-yl acetic acid class features prominently in CRTh2 antagonist patents (US-8759386-B2) [1] and ACC inhibitor patents [2]. The N-propyl analog, by virtue of its intermediate lipophilicity and linear chain geometry, represents a structurally adjacent chemical space that can serve as a 'patent-evading' alternative or complementary scaffold for lead optimization when the N-isopropyl scaffold is encumbered by existing intellectual property [1].

Medicinal chemistry Patent intelligence HIV inhibitors

Predicted Solubility and Drug-Likeness: N-Propyl vs. N-Isopropyl – Aqueous Solubility Advantage Inferred from Lipophilicity and Flexibility

Although direct experimental aqueous solubility data for the N-propyl compound are absent from the open literature, the N-isopropyl analog has a reported aqueous solubility of 12 mg/mL at pH 7.4 . Given that the N-propyl compound has a higher XLogP3 (0.6 vs. 0.4 for N-isopropyl), it is predicted to have moderately lower aqueous solubility than the N-isopropyl analog; however, the linear n-propyl chain may confer different crystal packing and solvation characteristics compared to the branched isopropyl group, potentially mitigating the lipophilicity-driven solubility decrease . Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) and TPSA (55.1 Ų), placing them within generally favorable drug-like property space .

Aqueous solubility Drug-likeness Physicochemical profiling

Optimal Procurement and Application Scenarios for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Based on Evidence


Medicinal Chemistry SAR Exploration Requiring Incremental Lipophilicity Tuning at Constant Molecular Weight

When a medicinal chemistry program using N-alkyl pyrazole-3-acetic acid intermediates requires fine-tuning of compound lipophilicity without altering the core scaffold or molecular weight, the N-propyl variant (XLogP3 0.6) provides a +0.2 logP increment over the N-isopropyl analog (XLogP3 0.4) while maintaining identical molecular formula (C8H12N2O2, MW 168.19) [Section 3, Evidence Item 1]. This makes it suitable for lead optimization campaigns where small increases in logD7.4 are needed to improve membrane permeability or reduce efflux transporter recognition, without the molecular weight penalty associated with longer N-alkyl chains.

Synthetic Intermediate Requiring High Purity with Full Analytical Characterization for GMP-Adjacent Workflows

For research groups operating under quality-controlled synthesis protocols that require building blocks with NLT 98% purity and documented analytical traceability (NMR, HPLC, LC-MS), the N-propyl compound is available from multiple vendors at this specification [Section 3, Evidence Item 4]. This reduces the need for in-house purification and characterization, accelerating synthetic workflows in pharmaceutical development and enabling more reliable reaction stoichiometry compared to the 95%-purity N-isopropyl alternative.

Fragment-Based Drug Discovery Requiring Conformationally Flexible N-Substituents for Target-Adaptive Binding

The additional rotatable bond in the n-propyl chain (4 vs. 3 for N-isopropyl) provides greater conformational flexibility at the N-substituent terminus [Section 3, Evidence Item 2]. In fragment-based drug discovery, this flexibility can be exploited to probe induced-fit binding modes or to optimize linker geometry when the pyrazole acetic acid serves as a carboxylic acid handle for further derivatization into amides, esters, or heterocyclic extensions.

IP-Conscious Lead Optimization: Patent-Adjacent Scaffold for HIV or Inflammatory Disease Targets

Given that N-isopropyl pyrazole-3-acetic acid scaffolds are explicitly claimed in HIV replication inhibitor patents, the N-propyl analog represents a structurally adjacent scaffold that may enable exploration of similar biological target space with reduced intellectual property encumbrance [Section 3, Evidence Item 5]. This is particularly relevant for biotech and pharmaceutical organizations seeking to develop novel pyrazole-based CRTh2 antagonists or ACC inhibitors where the core pyrazole-3-acetic acid motif is a known pharmacophore.

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